1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15-16-17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWKUAOZLUPNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)-1H-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzyl chloride with benzotriazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbenzyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the benzotriazole ring.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole demonstrate varying degrees of antibacterial and antifungal activity. For instance, derivatives have been tested against strains such as Escherichia coli and Bacillus subtilis, showing promising results in inhibiting their growth.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Activity Type | Tested Strains | MIC (μg/mL) |
|---|---|---|---|
| 4c | Antibacterial | E. coli | 12.5 |
| 15a | Antifungal | Candida albicans | 25 |
| 20 | Protozoan Inhibitor | Trypanosoma cruzi | 50 |
Anticancer Properties
The compound is also being explored for its potential anticancer activities. Its structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Research has indicated that benzotriazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.
Materials Science
Corrosion Inhibitors
In materials science, benzotriazoles are utilized as corrosion inhibitors due to their ability to form stable complexes with metal ions. This property is particularly valuable in protecting metals from oxidative damage in various industrial applications.
Polymer Additives
The compound can also serve as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices can improve the longevity and performance of materials exposed to harsh environmental conditions.
Environmental Applications
UV Stabilizers
Benzotriazoles are widely used as UV stabilizers in plastics and coatings. They absorb harmful UV radiation, preventing degradation of the material and extending its service life.
Bioremediation Agents
Research is ongoing into the use of benzotriazole derivatives in bioremediation efforts for contaminated environments. Their ability to interact with various pollutants opens avenues for developing strategies to mitigate environmental damage caused by industrial waste.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Jamkhandi et al. investigated the antibacterial activity of benzotriazole derivatives against clinical strains of bacteria, including methicillin-resistant Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics, highlighting their potential as therapeutic agents .
Case Study 2: Corrosion Inhibition
Research published in the Journal of Materials Science explored the efficacy of benzotriazole as a corrosion inhibitor for copper alloys in saline environments. The study found that the compound significantly reduced corrosion rates, demonstrating its effectiveness in protecting metal surfaces .
Mechanism of Action
The mechanism of action of 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The benzotriazole ring is known to interact with metal ions, which can influence its activity as a corrosion inhibitor and UV stabilizer.
Comparison with Similar Compounds
Antibacterial and Antiprotozoic Agents
- 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (Compound 3a ) exhibits potent antibacterial and antiprotozoic activity due to the nitroimidazole moiety, with a melting point of 167–169°C and 79.5% synthesis yield .
- In contrast, the absence of a nitroimidazole group in 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole suggests it may lack similar biological activity unless functionalized further.
Anticancer Activity
- Quinoxaline-triazole hybrids like 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVa) show IC50 values of 3.20–5.29 μM against cancer cell lines, attributed to EGFR binding . The target compound’s lack of a quinoxaline or pyrazolidine moiety likely limits comparable anticancer effects.
Physicochemical Properties
| Compound | Melting Point (°C) | Key Functional Groups | Synthesis Yield | Biological Activity |
|---|---|---|---|---|
| 1-[(3-Methylphenyl)methyl]-1H-1,2,3-bt* | Not reported | 3-Methylbenzyl | — | Likely industrial applications |
| 1-[3-(2-Methyl-5-nitroimidazolyl)propyl]-1H-bt | 167–169 | Nitroimidazole, propyl linker | 79.5% | Antibacterial, antiprotozoic |
| 1-[Methoxy(phenyl)methyl]-1H-bt | Not reported | Methoxybenzyl | — | Enhanced polarity |
| 1-[(4-Methylphenyl)methyl]-1H-bt | Not reported | 4-Methylbenzyl | — | Similar to 3-methyl isomer |
*bt = benzotriazole
Structural and Functional Divergence
- Industrial vs. Pharmaceutical Applications: Unlike nitroimidazole- or quinoxaline-linked benzotriazoles, this compound may prioritize industrial uses (e.g., corrosion inhibition, UV stabilization) due to its simpler structure .
- Substituent Effects on Solubility : The 3-methyl group increases hydrophobicity compared to morpholine (e.g., 1-[4-morpholinyl(phenyl)methyl]-1H-bt ) or methoxy derivatives, which have higher polarity .
Biological Activity
1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a benzotriazole core, which is critical for its biological activity. Benzotriazoles are characterized by their ability to interact with various biological targets due to the presence of nitrogen atoms in their structure.
Antimicrobial Activity
Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance, studies have shown that benzotriazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Halogenomethylsulfonyl-BT | Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |
| Benzimidazole-BT Derivatives | Escherichia coli | Varies (up to 50 μg/mL) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzotriazole derivatives. Specifically, compounds containing the 1,2,3-triazole ring have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, derivatives have been developed that exhibit IC50 values significantly lower than standard chemotherapeutics in certain cancer types .
Case Study: Anticancer Activity
In a study evaluating a series of triazole-containing compounds, one derivative demonstrated an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating its potential as a lead compound for further development . The mechanism of action involves the induction of apoptosis through mitochondrial pathways and modulation of key signaling proteins involved in cell survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter metabolism. This inhibition can enhance cholinergic signaling, which is beneficial in neurodegenerative diseases .
- Antioxidant Properties : Benzotriazoles exhibit antioxidant activities that help mitigate oxidative stress in cells, potentially offering protective effects against various diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of benzotriazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the benzotriazole ring can significantly influence potency and selectivity against various biological targets. For example, substituents such as halogens or alkyl groups can enhance or diminish activity depending on their electronic properties and steric effects .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Electron-donating groups | Para | Increased BuChE inhibition |
| Alkyl groups | Meta | Variable activity; generally lower |
| Halogen substituents | C-2 | Significant antibacterial activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized?
- Methodological Guidance :
- Nucleophilic Substitution : React benzotriazole derivatives with 3-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-methylphenylmethyl group.
- Coupling Reactions : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in analogous triazole syntheses .
- Optimization : Screen solvents (DMF, THF), catalysts (CuI, Pd-based), and temperatures (60–100°C) to maximize yield. Monitor progress via TLC and purify via column chromatography .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Guidance :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methylphenyl protons at δ 2.3–2.5 ppm and benzotriazole aromatic protons at δ 7.5–8.2 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., triazole C-N stretching at ~1500 cm⁻¹) .
- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to validate purity (>98% recommended) .
- Mass Spectrometry : Employ ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265.12 for C₁₄H₁₃N₃) .
Q. How can single-crystal X-ray diffraction with SHELXL improve structural elucidation?
- Methodological Guidance :
- Crystallization : Use slow evaporation in solvents like ethanol/water to grow high-quality crystals.
- Data Collection : Employ synchrotron or in-house diffractometers for high-resolution data.
- Refinement : Use SHELXL for anisotropic displacement parameters, hydrogen bonding, and disorder modeling . Validate with R-factor convergence (<5%) and check CIF files via WinGX .
Advanced Research Questions
Q. How can researchers investigate this compound’s potential as a viral protease inhibitor?
- Methodological Guidance :
- Enzyme Assays : Test inhibition of SARS-CoV-2 Mpro or similar proteases using fluorescence-based assays (e.g., FRET substrates). Compare IC₅₀ values with positive controls .
- Mechanistic Studies : Perform kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Validate with C145A mutant protease to probe covalent binding .
Q. What computational approaches predict electronic properties and target binding modes?
- Methodological Guidance :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Molecular Docking : Use AutoDock Vina or Schrödinger to dock into protease active sites (e.g., PDB: 6LU7). Validate poses with MD simulations (100 ns) and MM-PBSA binding energy calculations .
Q. How should conflicting data between experimental and computational results be resolved?
- Methodological Guidance :
- Data Cross-Validation : Repeat synthesis and characterization (e.g., NMR, XRD) to rule out impurities.
- Parameter Adjustment : Re-optimize computational models (e.g., solvent effects in DFT) or refine docking constraints (e.g., flexible residues) .
- Collaborative Analysis : Combine spectroscopic data (e.g., NOESY for stereochemistry) with computational predictions .
Q. What strategies optimize derivative design for structure-activity relationship (SAR) studies?
- Methodological Guidance :
- Substituent Variation : Modify the 3-methylphenyl group (e.g., halogens, electron-withdrawing groups) and triazole substituents to probe steric/electronic effects .
- Biological Screening : Test derivatives against antimicrobial/antiviral targets. Use IC₅₀/EC₅₀ values to build 3D-QSAR models (e.g., CoMFA) .
- Metabolic Stability : Assess pharmacokinetics via in vitro microsomal assays and ADMET predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
